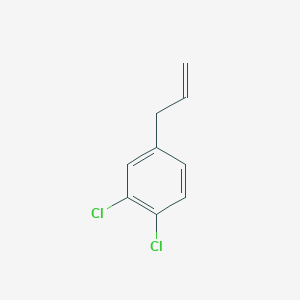

3-(3,4-Dichlorophenyl)-1-propene

Description

Contextualization of Substituted Propenes in Contemporary Chemical Science

Substituted propenes are a class of organic compounds that play a crucial role as building blocks in a myriad of chemical transformations. essentialchemicalindustry.org The propene unit, with its carbon-carbon double bond, is an electron-rich center, rendering it susceptible to electrophilic addition reactions. quora.com This reactivity allows for the introduction of a wide array of functional groups across the double bond, leading to diverse molecular architectures. youtube.com

The versatility of the propene group is a cornerstone of modern synthetic chemistry. essentialchemicalindustry.org For instance, the double bond can undergo reactions such as hydrogenation, halogenation, hydrohalogenation, and oxidation, each yielding a different class of compounds with distinct properties and further synthetic potential. This inherent reactivity makes substituted propenes, like 3-(3,4-dichlorophenyl)-1-propene, valuable starting materials for constructing more elaborate molecular frameworks.

Significance of Dichlorophenyl Moieties in Advanced Organic Synthesis and Functional Materials Investigations

The dichlorophenyl group within this compound significantly influences its chemical behavior and potential applications. The presence of two chlorine atoms on the benzene (B151609) ring alters its electronic properties, primarily through their electron-withdrawing inductive effect. This electronic modification can affect the reactivity of the aromatic ring in electrophilic substitution reactions. youtube.com

Furthermore, the dichlorophenyl moiety is a key structural feature in various functional materials. The incorporation of halogen atoms can enhance properties such as thermal stability, and influence intermolecular interactions, which are critical in the design of organic semiconductors and other advanced materials. mdpi.com The specific positioning of the chlorine atoms at the 3 and 4 positions of the phenyl ring in this compound provides a defined substitution pattern that is crucial for directing further chemical modifications and for the rational design of materials with specific electronic and physical properties.

Chemical and Physical Properties of this compound

The physicochemical properties of this compound are fundamental to its handling, reactivity, and applications in a laboratory setting. Below is a compilation of its key attributes.

| Property | Value |

| Molecular Formula | C₉H₈Cl₂ echemi.com |

| Molecular Weight | 187.06 g/mol cymitquimica.comechemi.com |

| Appearance | Colorless liquid |

| Boiling Point | 108°C at 7.2 mmHg echemi.com |

| Density | 1.185 g/cm³ echemi.com |

| Refractive Index | 1.545 echemi.com |

| Flash Point | 87.9°C echemi.com |

| XLogP3 | 3.72190 echemi.com |

| CAS Number | 20849-86-9 echemi.com |

This table is interactive. Click on the headers to sort the data.

Research and Synthesis

The synthesis of this compound can be approached through various synthetic routes known in organic chemistry. One common method involves the Grignard reaction, where a suitable dichlorophenyl magnesium halide is reacted with an allyl halide. Another potential route is through a Wittig reaction, coupling a dichlorobenzyl phosphonium (B103445) ylide with formaldehyde.

Research involving this compound often utilizes it as a starting material for more complex molecules. For example, the propene side chain can be functionalized to introduce hydroxyl, epoxide, or other reactive groups. These modifications pave the way for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The dichlorophenyl ring can also undergo further substitution reactions, although the presence of the deactivating chloro groups makes these transformations more challenging.

Properties

IUPAC Name |

1,2-dichloro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMJXTWQAEDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374216 | |

| Record name | 3-(3,4-Dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20849-86-9 | |

| Record name | 3-(3,4-Dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Dichlorophenyl-Substituted Propenes

The construction of the 3-(3,4-dichlorophenyl)-1-propene scaffold can be achieved through several modern synthetic strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Organometallic Cross-Coupling Strategies for Olefin Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing reliable pathways to substituted alkenes like this compound.

One prominent method is the Heck reaction , which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this would typically involve the reaction of 1-bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene with propene. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for optimizing the reaction yield and minimizing side products.

Another powerful strategy is the Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide. diva-portal.orgorganic-chemistry.org To synthesize this compound, this could be approached by reacting 3,4-dichlorophenylboronic acid with an allyl halide, such as allyl bromide, in the presence of a palladium catalyst and a base. harvard.edu The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. organic-chemistry.org The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to form the C-C bond. diva-portal.org

| Feature | Heck Reaction | Suzuki-Miyaura Coupling |

| Aryl Source | Aryl halide (I, Br, Cl, OTf) | Arylboronic acid/ester |

| Alkene Source | Alkene (e.g., propene) | Allyl halide/triflate |

| Catalyst | Pd(0) complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Pd(0) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Base | Inorganic or organic base (e.g., Et₃N, K₂CO₃) | Typically an inorganic base (e.g., K₂CO₃, Cs₂CO₃) |

| Key Steps | Oxidative addition, migratory insertion, β-hydride elimination | Oxidative addition, transmetalation, reductive elimination |

Olefination Reactions: Contemporary Approaches (e.g., Wittig-Type Methodologies)

Olefination reactions provide an alternative and powerful route to this compound, typically by forming the double bond from a carbonyl compound.

The Wittig reaction is a widely used method for converting aldehydes and ketones to alkenes. tcichemicals.com In this context, 3,4-dichlorobenzaldehyde (B146584) can be reacted with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to yield this compound. sigmaaldrich.com The ylide is typically generated in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

A popular modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This method often offers advantages such as the use of milder bases and easier removal of the phosphate (B84403) byproduct. For the synthesis of our target molecule, 3,4-dichlorobenzaldehyde would be treated with the carbanion derived from diethyl methylphosphonate (B1257008). The HWE reaction is particularly known for producing (E)-alkenes with high stereoselectivity, although for a terminal alkene like this compound, this is not a factor. organic-chemistry.orgyoutube.com

| Reaction | Carbonyl Substrate | Reagent | Key Intermediate | Byproduct |

| Wittig Reaction | 3,4-Dichlorobenzaldehyde | Methyltriphenylphosphonium ylide | Oxaphosphetane/Betaine | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | 3,4-Dichlorobenzaldehyde | Diethyl methylphosphonate + Base | Metallated phosphonate | Water-soluble phosphate ester |

Halogenation and Functional Group Interconversion Pathways

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reactions. For instance, a precursor alcohol such as (3,4-dichlorophenyl)methanol could be converted to the corresponding benzyl (B1604629) halide. This transformation is readily achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting 3,4-dichlorobenzyl halide can then serve as a substrate in various coupling reactions, including the formation of the propene side chain.

Furthermore, the allyl group of this compound can itself undergo halogenation. For example, reaction with bromine (Br₂) would lead to the formation of 1,2-dibromo-3-(3,4-dichlorophenyl)propane. This electrophilic addition proceeds via a cyclic bromonium ion intermediate, followed by attack of a bromide ion. youtube.com Such di-halogenated derivatives can serve as precursors for further synthetic modifications.

Alkylation Reactions for Phenyl-Propene Scaffold Assembly

Direct alkylation of the aromatic ring represents another potential synthetic route. The Friedel-Crafts alkylation allows for the introduction of an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org In principle, 1,2-dichlorobenzene (B45396) could be reacted with an allyl halide (e.g., allyl chloride or bromide) to form this compound.

However, the Friedel-Crafts alkylation is often hampered by several limitations. masterorganicchemistry.com The presence of deactivating chloro-substituents on the benzene (B151609) ring makes the reaction more difficult. Furthermore, the reaction is prone to polyalkylation, where the product, being more reactive than the starting material, undergoes further alkylation. libretexts.org Another significant drawback is the potential for carbocation rearrangements of the alkylating agent, although with an allyl group, this is less of a concern than with longer alkyl chains. libretexts.org

Exploration of Reaction Mechanisms of the Dichlorophenyl-Propene System

The reactivity of this compound is largely dictated by the electronic properties of the dichlorophenyl group and the presence of the alkene double bond.

Electrophilic Addition Pathways and Stereochemical Control

The double bond in this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule , which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that already has more hydrogen atoms. ucalgary.ca This rule is based on the formation of the most stable carbocation intermediate.

In the case of this compound, addition of an electrophile like HBr would proceed via the formation of a carbocation. Protonation of the terminal carbon (C1) of the propene chain leads to a secondary benzylic carbocation at C2. This carbocation is significantly stabilized by resonance with the adjacent phenyl ring. The subsequent attack by the bromide nucleophile on this carbocation yields the Markovnikov product, 1-bromo-1-(3,4-dichlorophenyl)propane. The alternative, a primary carbocation at C1, is much less stable and therefore forms to a much lesser extent.

Conversely, anti-Markovnikov addition can be achieved under specific conditions, such as radical addition of HBr in the presence of peroxides, or through hydroboration-oxidation. wikipedia.orgmasterorganicchemistry.com The hydroboration-oxidation of this compound would involve the addition of a borane (B79455) reagent (like BH₃) across the double bond, with the boron atom adding to the less sterically hindered terminal carbon. Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding 3-(3,4-dichlorophenyl)propan-1-ol, the anti-Markovnikov hydration product. masterorganicchemistry.comlibretexts.org This reaction is stereospecific, proceeding via a syn-addition of the H and B atoms across the double bond. wikipedia.org

| Reagent/Conditions | Intermediate | Product | Regioselectivity |

| HBr | Secondary benzylic carbocation | 1-Bromo-1-(3,4-dichlorophenyl)propane | Markovnikov |

| 1. BH₃·THF 2. H₂O₂, NaOH | Trialkylborane | 3-(3,4-Dichlorophenyl)propan-1-ol | Anti-Markovnikov |

Nucleophilic Substitution Reactions on the Chlorinated Phenyl Ring

The dichlorophenyl ring of this compound is susceptible to nucleophilic substitution reactions, although the presence of two chlorine atoms deactivates the ring, making these reactions challenging. Nevertheless, under specific conditions, one or both chlorine atoms can be displaced by various nucleophiles. For instance, amination reactions can be carried out to introduce nitrogen-containing functional groups. These reactions often require high temperatures, high pressures, and the use of a catalyst, such as a copper or palladium complex, to proceed at a reasonable rate. The product of such a reaction would be an amino-substituted phenylpropene, a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Oxidative and Reductive Transformations of the Propene Moiety

The propene side chain of this compound is a key site for chemical modifications, particularly through oxidation and reduction reactions.

Oxidative Transformations: The double bond of the propene group can be readily oxidized to form an epoxide, 2-(3,4-dichlorobenzyl)oxirane. nih.gov This epoxidation can be achieved using various reagents, with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) being a common choice. libretexts.org The resulting epoxide is a highly reactive intermediate that can undergo ring-opening reactions with a variety of nucleophiles to introduce new functional groups. For example, acid-catalyzed hydrolysis of the epoxide yields the corresponding diol, 1-(3,4-dichlorophenyl)propane-1,2-diol. libretexts.org Other oxidizing agents can lead to different products. For instance, ozonolysis would cleave the double bond, yielding 3,4-dichlorobenzaldehyde.

Reductive Transformations: The double bond of the propene moiety can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The product of this reaction is 1-(3,4-dichlorophenyl)propane. This transformation is useful when the saturated alkyl chain is desired for the final target molecule.

Polymerization Studies and Oligomeric Structure Formation

The propene unit in this compound allows it to participate in polymerization and oligomerization reactions. uct.ac.za While homopolymerization of this specific monomer is not extensively documented, it can be copolymerized with other alkenes to create polymers with tailored properties. nih.govmdpi.com The dichlorophenyl group would impart specific characteristics to the resulting polymer, such as increased refractive index, thermal stability, and flame retardancy.

Oligomerization, the formation of short-chain polymers, can also be achieved under controlled conditions. uct.ac.za Acid catalysts, such as solid phosphoric acid, are often used to promote the oligomerization of propene and its derivatives. uct.ac.za The resulting oligomers would consist of repeating dichlorophenyl-propene units and could have applications as plasticizers, additives, or intermediates in further chemical synthesis.

Derivatization Chemistry and Analog Synthesis

The chemical structure of this compound provides multiple sites for derivatization, enabling the synthesis of a wide range of analogs with diverse functionalities.

Strategies for Introducing Novel Functional Groups to the Propene Skeleton

The propene moiety is a prime target for introducing new functional groups. Beyond the oxidation and reduction reactions already discussed, other electrophilic addition reactions can be employed. For instance, hydrohalogenation with HBr or HCl would yield the corresponding 2-halo-1-(3,4-dichlorophenyl)propane. Halogenation with Br2 or Cl2 would result in the dihalogenated product, 1,2-dihalo-1-(3,4-dichlorophenyl)propane. These halogenated derivatives serve as versatile intermediates for subsequent nucleophilic substitution reactions.

Another important strategy is the hydroformylation reaction, which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction, typically catalyzed by rhodium or cobalt complexes, would produce a mixture of aldehydes, primarily 2-(3,4-dichlorophenyl)butanal. These aldehydes can be further transformed into a variety of other functional groups, such as carboxylic acids, alcohols, and amines.

Synthesis of Heterocyclic Compounds Incorporating the Dichlorophenyl-Propene Scaffold

The this compound scaffold can be utilized in the synthesis of various heterocyclic compounds. copbela.org One common approach involves the reaction of the propene double bond with a reagent that can form a ring system. For example, 1,3-dipolar cycloaddition reactions with nitrones or nitrile oxides can lead to the formation of five-membered heterocyclic rings such as isoxazolidines or isoxazolines, respectively. nih.gov

Furthermore, the derivatized forms of this compound can be used to construct more complex heterocyclic systems. For instance, the diol obtained from the epoxidation and hydrolysis of the propene group can be cyclized to form cyclic ethers. Chalcones, which can be synthesized from derivatives of this compound, are known precursors for the synthesis of flavonoids and other heterocyclic compounds. tsijournals.comnih.gov The synthesis of pyrrolo nih.govorganic-chemistry.orgbenzodiazepines, for instance, can involve intermediates derived from similar structures. mdpi.com These heterocyclic analogs are of significant interest due to their potential biological activities.

Structure-Directed Design for Modified Chemical Reactivity and Interactions of this compound

The strategic modification of the this compound structure is a key area of research aimed at modulating its chemical reactivity and intermolecular interactions for various applications. The design process focuses on two primary components of the molecule: the dichlorinated phenyl ring and the terminal propene group. Each of these can be altered to fine-tune the compound's electronic and steric properties, thereby influencing its behavior in chemical transformations and biological systems.

The inherent reactivity of this compound is influenced by the interplay between the electron-withdrawing nature of the dichlorophenyl group and the nucleophilic character of the propene side chain. The double bond in the allyl group is susceptible to a variety of chemical reactions. solubilityofthings.com Structure-directed design allows for the manipulation of this reactivity. For instance, modifications to the phenyl ring can alter the electron density of the entire molecule, which in turn affects the reactivity of the propene group.

Influence of Phenyl Ring Substitution on Reactivity

Research into related dichlorophenyl compounds has shown that the position and nature of halogen substituents can dramatically alter a compound's activity and interactions. researchgate.netresearchgate.net For example, shifting the chlorine atoms to different positions on the phenyl ring would create isomers with distinct electronic and steric profiles, leading to modified reactivity. The introduction of additional or different substituent groups on the phenyl ring offers a pathway to further modulate the compound's properties. The table below illustrates how hypothetical modifications to the phenyl ring could be expected to alter the chemical reactivity of the core structure.

Table 1: Predicted Effects of Phenyl Ring Modifications on the Reactivity of 3-Phenyl-1-propene Analogs

| Modification to Phenyl Ring | Predicted Effect on Propene Group Reactivity | Rationale |

| Addition of an electron-donating group (e.g., -OCH3) | Increased susceptibility to electrophilic attack | Electron-donating groups increase the electron density of the π-system, making the double bond more nucleophilic. |

| Addition of a strong electron-withdrawing group (e.g., -NO2) | Decreased susceptibility to electrophilic attack | Electron-withdrawing groups decrease the electron density of the π-system, making the double bond less nucleophilic. |

| Replacement of chlorine with bromine | Minor change, potential for altered halogen bonding interactions | Bromine is also a halogen but has different atomic size and polarizability, which can influence non-covalent interactions. researchgate.net |

| Removal of one chlorine atom | Increased reactivity towards electrophiles compared to the dichlorinated parent compound | Reducing the electron-withdrawing effect of the halogens increases the electron density of the ring and the propene group. |

Modifications of the Propene Group and Resulting Chemical Interactions

The propene group of this compound is a versatile handle for chemical modification. The terminal double bond can undergo a variety of chemical transformations, and its reactivity can be directed by the choice of reagents and reaction conditions. jove.com For example, the isomerization of the double bond from the terminal position to form a 1-propenylbenzene derivative can significantly alter the compound's reactivity and potential for polymerization. researchgate.net

Furthermore, the allylic position (the carbon atom adjacent to the double bond) is a site of potential reactivity, particularly for radical substitution reactions. jove.com The table below outlines several potential modifications of the propene side chain and the anticipated impact on the molecule's chemical interactions.

Table 2: Predicted Impact of Propene Group Modifications on the Chemical Interactions of this compound

| Modification of Propene Group | Resulting Functional Group | Anticipated Change in Chemical Interactions |

| Epoxidation | Epoxide | Increased polarity and potential for nucleophilic ring-opening reactions. |

| Dihydroxylation | Diol | Enhanced hydrogen bonding capability and increased water solubility. |

| Isomerization to internal alkene | Conjugated double bond | Altered electronic properties and potential for different types of polymerization and cycloaddition reactions. researchgate.net |

| Allylic Bromination | Allyl bromide | Introduction of a reactive site for nucleophilic substitution. jove.com |

The structure-directed design of this compound and its analogs is a strategic approach to creating molecules with tailored reactivity and interaction profiles. By understanding the electronic and steric contributions of the dichlorophenyl ring and the propene tail, it is possible to rationally design derivatives with specific properties for a range of chemical and biological applications.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methodologies, form the bedrock of computational studies on this compound. These methods are used to predict its molecular structure, vibrational frequencies, and electronic properties with a high degree of accuracy.

DFT has emerged as a popular and effective method for studying the electronic structure of molecules. For 3-(3,4-Dichlorophenyl)-1-propene, calculations are often performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This approach is typically paired with a basis set such as 6-311++G(d,p) to provide a robust description of the molecule's electronic and structural features. The HF method, a foundational ab initio approach, is also utilized, often serving as a reference point for more advanced computational techniques.

The three-dimensional arrangement of atoms in a molecule is critical to its chemical behavior. Computational chemists employ geometry optimization to find the most stable conformation of this compound, which corresponds to the lowest energy state on its potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. Conformational analysis further explores the different spatial arrangements, or conformers, of the molecule that can exist due to rotation around its single bonds. These studies are essential for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of its chemical bonds. This provides a powerful tool for identifying and characterizing the compound.

Electronic Structure Analysis

The arrangement of electrons within a molecule governs its reactivity and physical properties. Electronic structure analysis delves into the distribution of these electrons and their energies.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. These calculations are also instrumental in understanding intramolecular charge transfer, where electron density moves from one part of the molecule to another upon electronic excitation.

Below is a table summarizing the calculated HOMO-LUMO energies and the energy gap for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| Energy Gap (ΔE) | 6.0 |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue representing areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green areas denote regions of neutral potential. For this compound, the MEP map would highlight the electronegative chlorine atoms as regions of negative potential and the hydrogen atoms as areas of positive potential, offering insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and hyperconjugative interactions within a molecule. For this compound, NBO analysis elucidates the electronic landscape, highlighting the movement of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals.

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual density functional theory (DFT), provide quantitative measures of a molecule's reactivity. For this compound, these descriptors predict its behavior in chemical reactions. Key descriptors include the ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

The ionization potential, representing the energy required to remove an electron, and the electron affinity, the energy released upon gaining an electron, are fundamental to determining the other descriptors. The chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness measures the resistance to change in electron distribution. The electrophilicity index quantifies the ability of the molecule to accept electrons. For this compound, the presence of the electron-withdrawing chlorine atoms and the π-system of the propene group significantly influences these values, suggesting a moderate electrophilic character.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Description |

| Ionization Potential (I) | 8.5 - 9.0 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.5 - 1.0 | Energy released upon gaining an electron. |

| Chemical Potential (μ) | -4.5 to -5.0 | Tendency of electrons to escape. |

| Chemical Hardness (η) | 3.7 - 4.2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.2 - 1.7 | Capacity to accept electrons. |

Note: The values presented are typical ranges derived from DFT calculations and may vary depending on the level of theory and basis set used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions involving this compound.

Transition State Characterization and Reaction Pathway Determination

By employing methods like DFT, the potential energy surface of a reaction can be explored to identify stationary points, including reactants, products, intermediates, and, crucially, transition states. For reactions such as electrophilic additions to the propene double bond or nucleophilic aromatic substitutions, computational chemistry allows for the precise geometric characterization of the transition state structures. The vibrational frequency analysis of these structures confirms their nature as first-order saddle points, possessing a single imaginary frequency that corresponds to the motion along the reaction coordinate. This analysis determines the most plausible reaction pathway by comparing the energy barriers of alternative routes.

Kinetic and Thermodynamic Parameter Derivation

From the computed potential energy surface, key kinetic and thermodynamic parameters can be derived. The energy difference between the transition state and the reactants yields the activation energy (Ea), a critical factor in determining the reaction rate. By applying transition state theory, the rate constant (k) can be calculated. Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction are also obtained from the computed vibrational frequencies and electronic energies of the reactants and products. These parameters provide a comprehensive understanding of the reaction's spontaneity and feasibility under different conditions.

In Silico Approaches to Molecular Interactions

In silico methods are pivotal for exploring how this compound might interact with biological macromolecules or other chemical species.

Ligand-Target Docking Simulations for Conceptual Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. In conceptual studies, this compound can be docked into the active sites of various enzymes to explore potential inhibitory activities. These simulations calculate a docking score, which estimates the binding affinity, and reveal the specific non-covalent interactions that stabilize the complex. For this compound, key interactions would likely involve hydrophobic interactions between the dichlorophenyl ring and nonpolar residues of the target, as well as potential halogen bonding from the chlorine atoms. The propene chain can also contribute to binding through van der Waals forces. These simulations provide a valuable, albeit conceptual, starting point for identifying potential biological targets and understanding the structural basis for molecular recognition.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The FT-IR spectrum of 3-(3,4-Dichlorophenyl)-1-propene is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the 3,4-disubstituted benzene (B151609) ring and the allyl group.

The aromatic region would be characterized by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1600-1450 cm⁻¹ range. chemicalbook.com The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, specific patterns are expected.

The allyl group would present several key signals. The =C-H stretching of the vinyl group is anticipated just above 3000 cm⁻¹. chemicalbook.com The C=C double bond stretch of the propene chain typically gives rise to a moderate absorption band around 1640 cm⁻¹. guidechem.com The out-of-plane bending vibrations (wagging) of the vinyl hydrogens are also characteristic, appearing in the 1000-900 cm⁻¹ region. guidechem.com The aliphatic C-H stretching and bending vibrations of the methylene (B1212753) (-CH₂-) group are expected around 2925 cm⁻¹ and 1430 cm⁻¹, respectively.

The presence of chlorine atoms on the benzene ring will also influence the spectrum. The C-Cl stretching vibrations are typically found in the fingerprint region, broadly between 800 and 600 cm⁻¹.

A summary of the predicted characteristic FT-IR absorption bands for this compound is presented in Table 1.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~3030 | Medium | Ar-H stretch |

| ~2925 | Medium | -CH₂- stretch (asymmetric) |

| ~2850 | Medium | -CH₂- stretch (symmetric) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1590, 1470, 1400 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1430 | Medium | -CH₂- bend (scissoring) |

| ~990, 910 | Strong | =C-H bend (out-of-plane) |

| ~880-800 | Strong | Ar-H bend (out-of-plane for 1,2,4-substitution) |

This table is a prediction based on data from analogous compounds.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the C=C stretching of the alkene and the aromatic ring are expected to be strong and sharp in the Raman spectrum. nih.govguidechem.com The symmetric breathing mode of the benzene ring, which is often weak or absent in the FT-IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹. The C-Cl bonds are also expected to show characteristic Raman scattering.

A key advantage of Raman spectroscopy is its low interference from water, making it suitable for studying samples in aqueous media, although this is less relevant for a non-polar compound like this compound. The combination of FT-IR and Raman spectra provides a more complete vibrational analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the allyl group.

The three protons on the dichlorophenyl ring would appear in the aromatic region, typically between 7.0 and 7.5 ppm. chemicalbook.comchemicalbook.com Their specific chemical shifts and coupling patterns (multiplicity) are dictated by their positions relative to the electron-withdrawing chlorine atoms and the allyl substituent. The proton between the two chlorine atoms would be a singlet or a narrowly split doublet, while the other two would likely appear as doublets or a doublet of doublets, depending on the coupling constants.

The protons of the allyl group would exhibit a more complex pattern due to spin-spin coupling. researchgate.netchemicalbook.comchemicalbook.com

The internal vinyl proton (-CH=) would be a multiplet, coupled to both the terminal vinyl protons (=CH₂) and the methylene protons (-CH₂-). It is expected to appear in the range of 5.8-6.1 ppm.

The two terminal vinyl protons (=CH₂) are diastereotopic and thus chemically non-equivalent. They would appear as two separate multiplets, likely in the range of 5.0-5.3 ppm.

The methylene protons (-CH₂-) adjacent to the aromatic ring would appear as a doublet, coupled to the internal vinyl proton, in the range of 3.3-3.5 ppm. chemicalbook.com

A summary of the predicted ¹H NMR chemical shifts is provided in Table 2.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H | 7.0 - 7.5 | m | - |

| -CH= | 5.8 - 6.1 | m | - |

| =CH₂ (trans) | 5.0 - 5.3 | ddt | J(trans) ≈ 17, J(gem) ≈ 1.5, J(allyl) ≈ 1.5 |

| =CH₂ (cis) | 5.0 - 5.3 | ddt | J(cis) ≈ 10, J(gem) ≈ 1.5, J(allyl) ≈ 1.5 |

This table is a prediction based on data from analogous compounds. m = multiplet, d = doublet, t = triplet, q = quartet.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In broadband-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, simplifying the spectrum compared to ¹H NMR.

For this compound, a total of 9 distinct signals are expected, corresponding to the 9 carbon atoms in the molecule, assuming no accidental equivalence.

The six carbons of the dichlorophenyl ring would appear in the aromatic region (125-140 ppm). The two carbons bearing the chlorine atoms would be shifted downfield. oregonstate.edulibretexts.org

The carbons of the allyl group would have characteristic chemical shifts: the internal alkene carbon (-CH=) around 137 ppm, the terminal alkene carbon (=CH₂) around 115 ppm, and the methylene carbon (-CH₂-) around 39 ppm. acs.orgchemicalbook.com

The predicted ¹³C NMR chemical shifts are summarized in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Cl | ~130-133 |

| C-H (Aromatic) | ~127-131 |

| C-C (Aromatic, substituted) | ~139 |

| -CH= | ~137 |

| =CH₂ | ~115 |

This table is a prediction based on data from analogous compounds.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other. For this compound, COSY would show correlations between the adjacent aromatic protons and, importantly, would map out the entire spin system of the allyl group: from the methylene protons to the internal vinyl proton, and from the internal vinyl proton to the two terminal vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows direct one-bond correlations between protons and the carbons to which they are attached. HSQC would be used to definitively assign each carbon signal by correlating it to its attached proton(s) based on the assignments from the ¹H NMR spectrum. For example, the carbon signal at ~39 ppm would show a cross-peak with the proton signal at ~3.4 ppm, confirming it as the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different fragments of the molecule. For instance, it would show a correlation between the methylene protons (~3.4 ppm) and the aromatic carbons, confirming the attachment of the allyl group to the dichlorophenyl ring.

Together, these spectroscopic techniques provide a comprehensive and detailed structural characterization of this compound, leaving no ambiguity about its molecular architecture.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. miamioh.edu For this compound, electron impact (EI) ionization would typically be used. The resulting mass spectrum would be characterized by a molecular ion peak (M+) corresponding to the compound's molecular weight.

A key feature in the mass spectrum of a dichlorinated compound is the isotopic signature of chlorine. Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any fragment containing two chlorine atoms will exhibit a characteristic pattern of three peaks: M+, [M+2]+, and [M+4]+, with relative intensities of approximately 9:6:1. Fragments containing a single chlorine atom will show an M+ and [M+2]+ peak in a 3:1 ratio.

The fragmentation of this compound would likely proceed through several pathways, including cleavage of the propylene (B89431) side chain and loss of chlorine atoms.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Ion Structure | Fragmentation Pathway |

| 186/188/190 | [C₉H₈Cl₂]⁺ | Molecular Ion (M⁺) |

| 171/173/175 | [C₈H₅Cl₂]⁺ | Loss of a methyl radical (•CH₃) |

| 145/147 | [C₆H₃Cl₂]⁺ | Loss of the propene group (•C₃H₅) |

| 110 | [C₆H₃Cl]⁺ | Loss of propene and one chlorine atom |

| 75 | [C₆H₃]⁺ | Loss of propene and both chlorine atoms |

| 41 | [C₃H₅]⁺ | Propene cation |

Note: This table represents a prediction of plausible fragmentation patterns. Actual spectra may vary based on instrumental conditions.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For a related compound, 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, the crystal structure was determined to be monoclinic. nih.gov Such data is fundamental for understanding the material's properties. rigaku.com

Table 2: Representative Crystal Data for a Dichlorophenyl Propene Derivative

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₁₅Cl₂NO | nih.gov |

| Formula Weight | 320.20 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | materialsproject.org |

| a (Å) | 8.5741 (19) | nih.gov |

| b (Å) | 12.706 (3) | nih.gov |

| c (Å) | 14.671 (3) | nih.gov |

| β (°) | 102.645 (4) | nih.gov |

| Volume (ų) | 1559.5 (6) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

Data from 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, a structurally related compound. nih.gov

The arrangement of molecules in the crystal, known as crystal packing, is stabilized by a network of non-covalent intermolecular interactions. sciforum.net In dichlorophenyl propene derivatives, these interactions are crucial for the formation of a stable, three-dimensional supramolecular architecture.

Commonly observed interactions in similar structures include:

C-H···O/N Hydrogen Bonds: In derivatives containing carbonyl or amino groups, weak hydrogen bonds form between C-H donors and electronegative oxygen or nitrogen acceptors, linking molecules into chains or more complex frameworks. nih.govresearchgate.net

C-H···π Interactions: The electron-rich π-system of the dichlorophenyl ring can act as a weak acceptor for hydrogen atoms from adjacent molecules. These interactions, along with C-H···O bonds, can create a three-dimensional network. researchgate.net

π-π Stacking: The aromatic rings of neighboring molecules can stack on top of each other. In a related chalcone (B49325) derivative, a π–π interaction was observed with a centroid–centroid distance of 3.6845 (6) Å, indicating a significant cohesive force. nih.gov These interactions play a critical role in controlling the crystal structure. sciforum.net

XRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which validate the molecule's geometric structure. rigaku.com For instance, in a related chalcone, the C=C double bond of the propenone linker was found to be 1.3424 (14) Å, and the molecule adopted an E configuration with a C-C-C-C torsion angle of 179.61 (11)°. researchgate.net

The relative orientation of the phenyl rings is a key conformational feature. In 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, the dichlorophenyl group is significantly twisted out of the plane of the central propenone unit, with a dihedral angle of 64.0 (1)°. nih.gov In contrast, the dimethylaminophenyl group is nearly coplanar with the propenone group, showing a dihedral angle of just 13.1 (1)°. nih.gov These parameters are essential for understanding steric effects and electronic conjugation within the molecule.

Table 3: Selected Geometric Parameters for a Related Dichlorophenyl Propene Derivative

| Parameter | Description | Value (°) | Reference |

| Dihedral Angle | Dichlorophenyl ring vs. Propenone plane | 64.0 (1) | nih.gov |

| Dihedral Angle | Dimethylaminophenyl ring vs. Propenone plane | 13.1 (1) | nih.gov |

| Torsion Angle | C7—C8—C9—C10 | 179.61 (11) | researchgate.net |

Note: Data is from structurally related compounds, 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone nih.gov and 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one researchgate.net.

Electron Energy-Loss Spectroscopy (EELS) and Complementary Techniques

Electron Energy-Loss Spectroscopy (EELS) is a technique performed in a transmission electron microscope (TEM) where a material is subjected to a beam of electrons with a known kinetic energy. wikipedia.org By measuring the energy lost by electrons as they pass through the sample, EELS can provide detailed information about elemental composition, chemical bonding, and electronic properties at high spatial resolution. researchgate.net

The EELS spectrum is typically divided into two regions:

Low-Loss Spectrum (<50 eV): This region provides information on valence electron excitations, such as plasmon oscillations and interband transitions. For this compound, this region could characterize the π-π* transitions associated with the aromatic ring and the C=C double bond, revealing details about its electronic structure. wikipedia.orgarxiv.org

High-Loss Spectrum (>50 eV): This region is characterized by sharp ionization edges corresponding to the energy required to excite core-shell electrons to unoccupied states. wikipedia.org These core-loss edges are element-specific. For this compound, EELS could unambiguously identify the presence and spatial distribution of carbon (K-edge at ~284 eV) and chlorine (L-edge at ~200 eV), confirming the compound's elemental composition on a nanoscale. wikipedia.orgresearchgate.net

Modern EELS can achieve high energy resolution, enabling the study of fine structures that provide details on local atomic coordination and oxidation states. researchgate.netnih.gov As a complementary technique to XRD, which provides average structural information, EELS offers localized chemical and electronic data. aps.org

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available data to generate a thorough and scientifically accurate article on the environmental fate and degradation of the specific chemical compound “this compound” that adheres to the requested detailed outline.

Searches for research findings on the abiotic degradation (phototransformation and hydrolysis), biotic degradation (microbial pathways and metabolites), and environmental partitioning of this compound did not yield specific studies or detailed data for this compound. The available scientific literature focuses on related but structurally distinct chemicals, such as other dichlorinated phenyl derivatives or different chlorinated propene isomers.

Therefore, it is not possible to provide a detailed, data-rich article that focuses solely on the environmental fate and degradation of “this compound” as requested.

Environmental Fate and Degradation Research

Environmental Partitioning and Distribution Studies

Volatilization Processes and Atmospheric Dispersion Modeling

Volatilization, the process by which a substance evaporates into the atmosphere, is a critical pathway for environmental distribution. For 3-(3,4-Dichlorophenyl)-1-propene, this process would be governed by its vapor pressure and Henry's Law constant. Once in the atmosphere, its dispersion would be influenced by meteorological conditions and its potential for chemical reactions with atmospheric components. Atmospheric dispersion models, which are mathematical simulations of how pollutants move through the air, could theoretically be applied. However, without empirical data on the compound's properties and reaction kinetics, the outputs of such models would be purely speculative.

Soil Adsorption, Leaching Potential, and Runoff Dynamics

The behavior of this compound in soil environments is another crucial aspect of its environmental fate. Key processes include:

Soil Adsorption: This refers to the chemical's tendency to bind to soil particles. The extent of adsorption, often quantified by the soil organic carbon-water partitioning coefficient (Koc), would determine its mobility in the soil.

Leaching Potential: This is the likelihood of the compound to move through the soil profile and potentially contaminate groundwater. It is inversely related to soil adsorption.

Runoff Dynamics: This involves the transport of the compound over the soil surface with rainwater, which can lead to the contamination of surface water bodies.

Specific studies determining these parameters for this compound are not readily found.

Predictive Modeling of Environmental Persistence and Transport

Predictive models are valuable tools for estimating the environmental persistence and transport of chemicals. These models integrate a compound's physical and chemical properties with environmental parameters to forecast its distribution and longevity in different environmental compartments (air, water, soil, and biota). The development and validation of such models for this compound would necessitate a significant body of experimental data that is not currently available in the public domain.

Biological Activity Mechanisms: in Vitro and Mechanistic Studies

Molecular Mechanisms of Biological Interactions

The biological effects of dichlorophenyl-propene derivatives are rooted in their interactions with key cellular components. These interactions can lead to the modulation of enzyme activity, interference with receptor signaling, and disruption of fundamental cellular processes.

Derivatives of 3-(3,4-Dichlorophenyl)-1-propene have been investigated for their potential to modulate the activity of various enzymes. For instance, certain chalcone (B49325) derivatives, which share the propenone backbone, have been shown to inhibit enzymes involved in inflammatory pathways. One study identified enone derivatives as effective inhibitors of neutrophilic inflammation. These compounds were found to suppress the production of superoxide anions and elastase release in neutrophils, with the mechanism of action linked to the inhibition of c-Jun N-terminal kinase (JNK) and Akt phosphorylation nih.gov.

Another area of investigation for dichlorophenyl compounds is their interaction with enzymes like H+,K+-ATPase. Novel 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives were designed to bind to the K+-binding site of this enzyme, demonstrating potent inhibitory activity nih.gov. Furthermore, flavonoids containing a 3,4-dihydroxyphenyl group have been shown to inhibit ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in immune response regulation mdpi.com. Although not direct analogs, these studies highlight the potential for the dichlorophenyl moiety to contribute to enzyme inhibition.

The table below summarizes the enzyme modulation activities of some dichlorophenyl-containing compounds.

| Compound Class | Enzyme Target | Observed Effect | Potential Implication |

| Enone Derivatives | JNK, Akt | Inhibition of phosphorylation | Anti-inflammatory |

| Spiro-piperidine Derivatives | H+,K+-ATPase | Inhibition of ion transport | Gastric acid suppression |

| Flavonoids | ENPP1 | Inhibition of nucleotide hydrolysis | Immune modulation |

The dichlorophenyl group is a common feature in ligands designed to interact with various receptors. Studies on 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones have identified them as selective antagonists of the neurokinin-2 (NK2) receptor. These compounds have shown high potency in functional assays, indicating their ability to interfere with NK2 receptor signaling pathways researchgate.net.

The interaction with G protein-coupled receptors (GPCRs) is a key area of interest. Assays such as radioligand binding and functional assays measuring second messengers like cAMP and calcium flux are standard methods to evaluate the agonist or antagonist activity of compounds at these receptors eurofins.com. The development of non-radioactive assays, like those using europium-labeled GTP, has also facilitated the screening of ligands for GPCRs such as the histamine H3 receptor nih.gov. While direct binding data for this compound is unavailable, the prevalence of the dichlorophenyl moiety in GPCR ligands suggests this as a potential area of activity.

Structurally related compounds to this compound have been shown to interfere with fundamental cellular processes such as cell cycle progression and cell viability. For example, 3-bromo-4,5-dihydroxybenzaldehyde, a compound with a substituted phenyl ring, has been found to mitigate PM2.5-induced cell cycle arrest and autophagy in human keratinocytes nih.gov. This suggests that substituted phenyl compounds can influence cellular responses to environmental stressors.

Furthermore, studies on 4-allylbenzene-1,2-diol, a compound with a similar allyl side chain, have demonstrated its ability to disrupt the integrity of bacterial cell membranes, leading to increased permeability and antibacterial effects nih.gov. This mechanism of action, targeting the cell membrane, is a crucial aspect of its biological activity. The metabolites of some phenylethylamine derivatives have also been shown to stimulate the proliferation of astrocytes, indicating an effect on glial cell activity nih.gov.

Structure-Activity Relationship (SAR) Studies for Dichlorophenyl-Propene Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For dichlorophenyl-propene derivatives, these studies focus on the impact of modifying substituents on the phenyl ring and the propene chain.

The position and nature of substituents on the dichlorophenyl ring, as well as modifications to the propene side chain, can significantly alter the biological activity of these compounds. For example, in the development of anti-inflammatory enone derivatives, it was found that electron-withdrawing groups on the phenyl ring were important for activity nih.gov. The specific placement of chloro and fluoro groups also influenced the inhibitory potency against superoxide generation in neutrophils nih.gov.

In a series of 2-anilinophenylacetic acid analogues of diclofenac, SAR analysis revealed that lipophilicity and the angle of twist between the two phenyl rings were critical parameters for cyclooxygenase inhibition nih.gov. Halogen or alkyl substituents in the ortho positions of the anilino ring were associated with optimal activity nih.gov. These findings underscore the importance of steric and electronic properties of substituents in determining the molecular interactions and ultimately the biological effects of these compounds.

The following table illustrates the impact of substituent modifications on the activity of certain dichlorophenyl derivatives.

| Compound Series | Modification | Impact on Activity | Reference |

| Enone Derivatives | Addition of electron-withdrawing groups | Increased anti-inflammatory potency | nih.gov |

| Diclofenac Analogues | Ortho-substituents on anilino ring | Optimal cyclooxygenase inhibition | nih.gov |

| Neurokinin-2 Antagonists | Modification of azetidine substituent | Increased potency and metabolic stability | researchgate.net |

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target dovepress.comic.ac.uk. For dichlorophenyl-propene derivatives, a conceptual pharmacophore can be proposed based on the SAR findings. The key features would likely include:

A hydrophobic region: The dichlorophenyl ring provides a significant hydrophobic area that can engage in van der Waals interactions with the target protein.

Hydrogen bond acceptors/donors: The introduction of functional groups on the phenyl ring or the propene chain can introduce hydrogen bonding capabilities, which are often crucial for specific binding.

Defined spatial arrangement: The relative positions of the hydrophobic core and any polar functional groups are critical for optimal interaction with a binding site.

Pharmacophore models can be generated using ligand-based or structure-based approaches and are instrumental in virtual screening to identify new active compounds nih.govnih.govacs.orgmdpi.com. The 1,3,4-thiadiazole scaffold, for instance, is considered a "privileged" structure in medicinal chemistry due to its versatile biological activities, and its pharmacophoric features have been extensively studied mdpi.com. While a specific pharmacophore model for this compound has not been defined, the principles of pharmacophore modeling provide a framework for understanding its potential biological interactions.

Mechanistic Investigations of Photosynthesis Inhibition

The 3,4-dichlorophenyl moiety is a key feature in a class of herbicides known for their potent inhibition of photosynthesis. The most prominent example, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), serves as a classic model for studying the photosynthetic process due to its specific and well-characterized mechanism of action.

Inhibition of Photosynthetic Electron Transport (PET) in Chloroplast Systems

Compounds containing the 3,4-dichlorophenyl group, notably DCMU, are powerful inhibitors of the photosynthetic electron transport (PET) chain in chloroplasts. frontiersin.orgnih.gov The PET chain is responsible for converting light energy into chemical energy in the form of ATP and NADPH. Inhibition of this pathway effectively halts photosynthesis and leads to plant death.

The primary action of these inhibitors is the blockage of electron flow from Photosystem II (PSII). frontiersin.orgnih.gov This blockage prevents the reduction of plastoquinone (PQ), a mobile electron carrier that links PSII to the cytochrome b6f complex. frontiersin.org Studies on isolated spinach and pea chloroplasts have demonstrated that while linear electron transport from water to various artificial electron acceptors is inhibited, the individual activities of Photosystem I (PSI) and Photosystem II (PSII) can remain unaffected when measured with artificial electron donors and acceptors that bypass the inhibition site. uky.edu The inhibition of electron flow from PSII is critical, as it has been observed that this blockage can prevent the subsequent photoinhibition of PSI. nih.gov

Some research has also investigated the effects of related compounds, such as 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU), on chloroplast reactions. The S-isomer of MBPU was found to inhibit both basal and uncoupled electron transport, further highlighting the role of the dichlorophenyl-urea structure in disrupting PET near PSII. nih.gov

Identification of Specific Target Sites within the Photosynthetic Apparatus

The inhibitory action of dichlorophenyl-urea herbicides has been pinpointed to a highly specific location within the vast photosynthetic apparatus. The target site for DCMU is the QB binding niche on the D1 protein, a core component of the Photosystem II (PSII) reaction center. frontiersin.org

DCMU acts as a competitive inhibitor, binding to the site normally occupied by plastoquinone (PQ). This binding prevents PQ from docking and accepting electrons from the primary quinone acceptor, QA. Consequently, the electron transport chain is broken at this very early stage. The fact that DCMU and other inhibitors like copper ions (Cu²⁺) may not compete for the same binding site suggests the existence of multiple, distinct inhibitory sites within PSII. nih.gov The interaction interrupts the flow of electrons between PSII and PSI, which is essential for the generation of the proton gradient that drives ATP synthesis. chemicalpapers.comyoutube.com The dark reduction of cytochrome f, a component downstream from plastoquinone, is significantly slowed in the presence of diphenyl ether herbicides that also act between the two photosystems, indicating a backup of electrons in the chain. uky.edu

Table 1: Summary of Photosynthesis Inhibition by Dichlorophenyl-Containing Compounds

| Compound | Primary Mechanism | Specific Target Site | Effect on Electron Transport |

|---|---|---|---|

| 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) | Inhibition of Photosystem II (PSII) electron flow frontiersin.orgnih.gov | QB binding site on the D1 protein frontiersin.org | Blocks electron transfer from QA to plastoquinone (PQ) frontiersin.org |

| 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU) | Inhibition of electron transport and photophosphorylation nih.gov | Optically specific site near PSII nih.gov | Inhibits photoreduction reactions nih.gov |

Antimicrobial and Antifungal Action Mechanisms

While the herbicidal properties of dichlorophenyl compounds are well-established, various derivatives also exhibit antimicrobial and antifungal activities through diverse mechanisms.

Studies on Bacterial Growth Inhibition Mechanisms

The mechanisms by which chemical compounds inhibit bacterial growth are varied, often involving the disruption of essential cellular processes. These can include the enzymatic inactivation of the drug, modification of the target site, or active removal of the compound via efflux pumps. nih.gov

Specific studies on dichlorophenyl-containing molecules have revealed targeted modes of action. For instance, a coumarin derivative, 3,3′-(3,4-dichlorobenzylidene)-bis-(4-hydroxycoumarin), was identified as an inhibitor of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking studies suggest that its anti-MRSA effect is due to the targeting of the bacterial arginine repressor (ArgR), a protein involved in regulating bacterial metabolism and virulence. nih.gov Other general mechanisms attributed to antimicrobial compounds include compromising the bacterial membrane, leading to the leakage of intracellular contents, and inhibiting enzymes crucial for processes like fatty acid synthesis. mdpi.commdpi.com

Investigations into Fungal Metabolism Disruption

Dichlorophenyl derivatives have been incorporated into various antifungal agents. The mechanism of action often depends on the core chemical scaffold to which the dichlorophenyl group is attached.

For example, a series of synthesized N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines were shown to maintain the typical mechanism of action associated with triazole antifungals. nih.gov Triazoles are known to inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase. Although these specific compounds shared structural similarities with squalene epoxidase inhibitors (another class of antifungals that target an earlier step in the ergosterol pathway), they did not adopt that mechanism. nih.gov

Fungi themselves can metabolize chlorinated aromatic compounds. Higher fungi are capable of biosynthesizing organohalogens, and studies on the biotransformation of 3,5-dichloro-p-anisyl alcohol by the fungus Hymenoscyphus elongatum in anaerobic environments showed it was converted to 3,5-dichloro-4-hydroxybenzyl alcohol, which then proceeded down two routes, one of which led to the formation of 2,6-dichlorophenol. nih.gov

Cellular Response Studies (Non-Clinical)

In non-clinical research, certain dichlorophenyl compounds have been evaluated for their effects on mammalian cells, particularly in the context of cancer research. These studies reveal complex cellular responses to chemical exposure.

One such compound, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (coded as ANI-7), has shown selective and potent activity against breast cancer cell lines. nih.gov Mechanistic studies revealed that ANI-7 functions as a ligand for the Aryl Hydrocarbon Receptor (AhR). Its metabolic conversion within sensitive cancer cells leads to a cascade of cytotoxic events, including:

DNA damage

Activation of cell cycle checkpoints

Arrest of the cell cycle in the S-phase

Induction of cell death nih.gov

Interestingly, the sensitivity of cancer cells to this compound did not correlate with the basal expression of AhR or related CYP1 family enzymes, but rather with the inherent expression of the phase II metabolizing enzyme sulfur transferase 1A1. nih.gov This highlights the intricate role of cellular metabolism in determining the ultimate biological effect of a chemical agent.

Table 2: Summary of Non-Clinical Cellular Responses to a Dichlorophenyl Compound

| Compound | Cell Type | Key Cellular Responses | Proposed Mechanism |

|---|---|---|---|

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) | Breast Cancer Cell Lines nih.gov | DNA damage, S-phase cell cycle arrest, cell death nih.gov | Acts as an Aryl Hydrocarbon Receptor (AhR) ligand; metabolic activation leads to cytotoxicity nih.gov |

Investigations into Anticancer Activity at a Cellular Level (e.g., Interference with Cellular Processes)

No studies were found that have investigated the in vitro anticancer activity of this compound. Research into the effects of this compound on cancer cell lines, including any potential interference with cellular processes such as cell proliferation, apoptosis, or cell cycle regulation, has not been documented in the available scientific literature.

Mechanistic Aspects of Antioxidant Activity in Cellular Models

There is no available research on the antioxidant properties of this compound in cellular models. Studies that would elucidate its capacity to scavenge free radicals, inhibit oxidative stress, or modulate cellular antioxidant defense mechanisms have not been reported.

Due to the absence of research data, no data tables or detailed findings on the biological activity of this compound can be presented.

Q & A

Q. What are the common synthetic routes for 3-(3,4-dichlorophenyl)-1-propene, and what reaction conditions are optimal?

While direct synthesis data for this compound is limited in the provided evidence, analogous methods for structurally similar compounds suggest plausible routes. For example, 2-chloro-3-(3,4-dichlorophenyl)-1-propene (CAS 951892-97-0) is synthesized via the reaction of 3,4-dichlorobenzyl chloride with allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux . Adapting this method by omitting the chloro-substitution step could yield the target compound. Industrial approaches may involve continuous processes with optimized catalysts (e.g., Pd-based) and purification via distillation or crystallization .

Q. How can spectroscopic methods characterize this compound?

Spectroscopic characterization typically includes:

- ¹H NMR : To identify protons on the propene chain (δ ~5–6 ppm for vinyl protons) and aromatic protons (δ ~7–8 ppm). Coupling constants (J) reveal stereochemistry (e.g., trans vs. cis).

- ¹³C NMR : To assign carbons in the dichlorophenyl ring (δ ~120–140 ppm) and propene chain (δ ~110–130 ppm for sp² carbons).

- MS (Mass Spectrometry) : For molecular ion ([M]⁺) identification and fragmentation patterns. While specific data for the target compound is absent, analogous compounds (e.g., indazol derivatives) in the evidence use these techniques .

Q. What types of chemical reactions does this compound undergo?

Based on related alkenes:

- Electrophilic Addition : The propene double bond reacts with halogens (e.g., Br₂) or acids (e.g., H₂SO₄) to form dihalides or alcohols.

- Substitution : Chlorine atoms on the phenyl ring may undergo nucleophilic substitution (e.g., with amines or alkoxides).

- Oxidation : Ozonolysis or epoxidation of the double bond yields carbonyl compounds or epoxides .

Advanced Questions

Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations can model electronic effects of the dichlorophenyl group on reaction pathways. For example:

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing Cl groups direct incoming electrophiles to specific positions on the ring.

- Nucleophilic Substitution (SₙAr) : Computed partial charges and frontier molecular orbitals (HOMO/LUMO) predict regioselectivity. Studies on similar thiourea derivatives demonstrate the use of computational tools to validate experimental outcomes .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated propenes?

Discrepancies in yields may arise from variations in:

- Catalyst Efficiency : Pd vs. Cu catalysts in cross-coupling reactions (e.g., Heck reaction) affect turnover rates.

- Purification Methods : Distillation vs. column chromatography impact purity and recovery.

- Reaction Scale : Lab-scale batch vs. continuous-flow processes optimize heat/mass transfer. Systematic Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) .

Q. How do structural modifications influence the biological activity of this compound derivatives?

Structure-Activity Relationship (SAR) studies on urea herbicides (e.g., linuron) reveal that:

- Electron-Withdrawing Groups (e.g., Cl on the phenyl ring) enhance binding to photosynthetic enzymes (e.g., PSII).

- Alkene Geometry : Trans-isomers may exhibit higher herbicidal activity due to spatial compatibility with target sites. While the target compound’s bioactivity is not directly studied, SAR principles from related dichlorophenyl compounds guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.